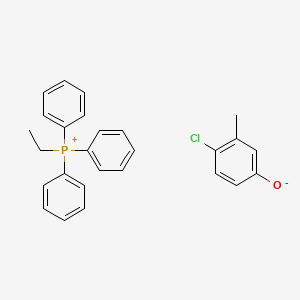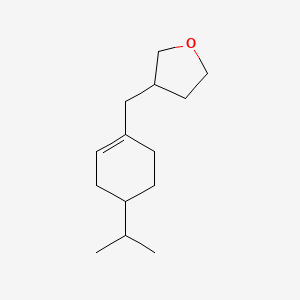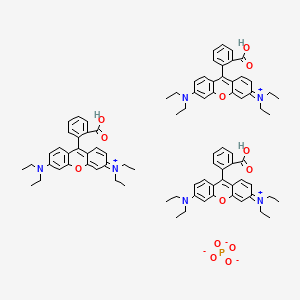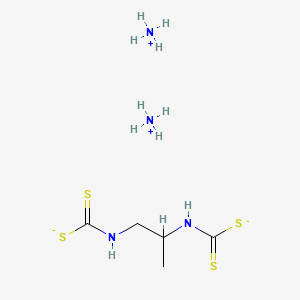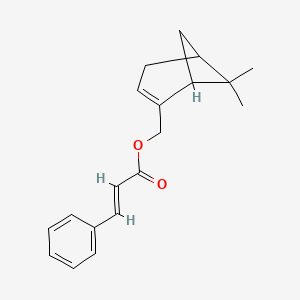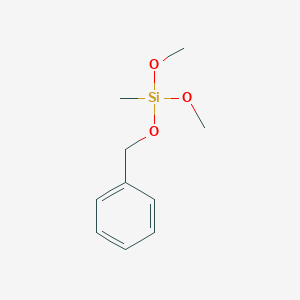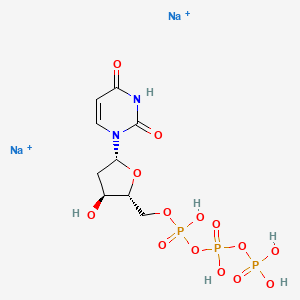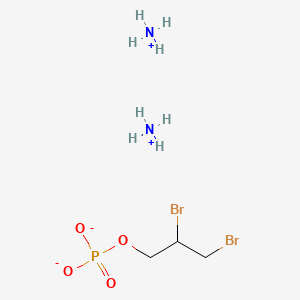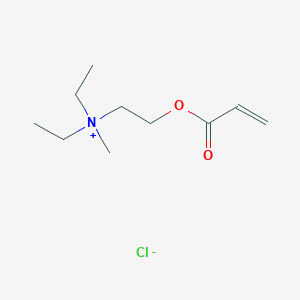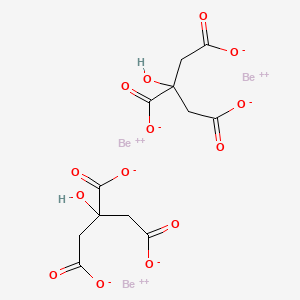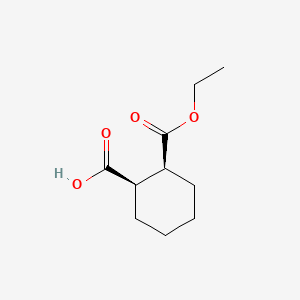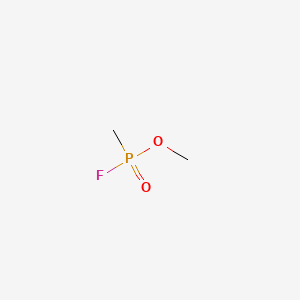
Methyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methylphosphonofluoridate is a chemical compound with the formula C₂H₆FO₂P. It is also known as phosphonofluoridic acid, methyl-, methyl ester. This compound is of significant interest due to its applications in various fields, including chemistry and toxicology.
Méthodes De Préparation
Methyl methylphosphonofluoridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Methyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form methylphosphonic acid derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonic acid esters.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles like hydroxide ions. The major products formed from these reactions are typically derivatives of methylphosphonic acid.
Applications De Recherche Scientifique
Methyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonofluoridate compounds.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role as a chemical warfare agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl methylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, it disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells.
Comparaison Avec Des Composés Similaires
Methyl methylphosphonofluoridate is similar to other organophosphorus compounds, such as:
- Sarin (isopropyl methylphosphonofluoridate)
- Soman (pinacolyl methylphosphonofluoridate)
- Cyclohexyl sarin (cyclohexyl methylphosphonofluoridate)
These compounds share similar structures and mechanisms of action but differ in their chemical properties and toxicity. This compound is unique due to its specific molecular structure and the presence of a methyl group, which influences its reactivity and interactions with biological molecules.
Propriétés
Numéro CAS |
353-88-8 |
|---|---|
Formule moléculaire |
C2H6FO2P |
Poids moléculaire |
112.04 g/mol |
Nom IUPAC |
[fluoro(methyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H6FO2P/c1-5-6(2,3)4/h1-2H3 |
Clé InChI |
LEOIIUMNVNRPNW-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


